4,5-Diamino-indan-1-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
4,5-diamino-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H10N2O/c10-7-3-1-5-6(9(7)11)2-4-8(5)12/h1,3H,2,4,10-11H2 |
InChI Key |
RHTOCKZWDSKUNK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1C(=C(C=C2)N)N |
Origin of Product |
United States |
Synthetic Strategies for 4,5 Diamino Indan 1 One and Analogous Diamino Indanones
Established Methodologies for Indanone Core Synthesis
The construction of the indanone skeleton is a fundamental step, and several classical and modern techniques are employed to achieve this.
Friedel-Crafts Cyclizations and Related Acylation Pathways
Intramolecular Friedel-Crafts acylation is a cornerstone in the synthesis of 1-indanones. nih.gov This reaction typically involves the cyclization of 3-arylpropionic acids or their corresponding acid chlorides. nih.govnih.gov The direct cyclization of 3-arylpropionic acids is considered more environmentally benign as it produces water as the only byproduct, though it often requires harsh conditions like high temperatures. nih.gov In contrast, the use of 3-arylpropionyl chlorides, while generating toxic waste, can proceed under milder conditions. nih.gov
A classic example is the cyclization of phenylpropionic acid to 1-indanone (B140024). wikipedia.orgwikipedia.org Variations of this method have been developed to improve efficiency and yield. For instance, a one-pot process starting from benzoic acids has been described, which involves the reaction of the corresponding benzoyl chloride with ethylene, followed by an intramolecular Friedel-Crafts alkylation. nih.govacs.org Alternative acylating agents, such as Meldrum's acid derivatives, have also been utilized in intramolecular Friedel-Crafts reactions to produce 1-indanones. beilstein-journals.org
The choice of catalyst and reaction conditions plays a crucial role in the outcome of Friedel-Crafts cyclizations. Lewis acids like aluminum chloride (AlCl₃) are commonly used, though other catalysts such as metal triflates have been employed, sometimes in combination with microwave assistance to improve reaction rates and yields. nih.govbeilstein-journals.org
Table 1: Comparison of Friedel-Crafts Acylation Methods for 1-Indanone Synthesis
| Starting Material | Reagents/Catalyst | Key Features | Reference |
| 3-Arylpropionic acids | High temperature, superacid catalyst | Environmentally benign, water as byproduct | nih.gov |
| 3-Arylpropionyl chlorides | Aluminum chloride (AlCl₃) | Milder conditions, generates toxic waste | nih.govnih.gov |
| Benzoic acids | Thionyl chloride, ethylene, AlCl₃ | One-pot process, scalable | nih.govacs.org |
| Meldrum's acid derivatives | Metal triflates | Alternative acylating agent | beilstein-journals.org |
Transition Metal-Catalyzed Cycloadditions and Annulations
Transition metal catalysis offers a powerful and versatile approach to the synthesis of indanones, often allowing for the construction of complex and highly substituted derivatives. rsc.orgresearchgate.net These methods include various cycloaddition and annulation strategies.
Palladium-catalyzed reactions are prominent in this area. For example, the carbonylative cyclization of unsaturated aryl iodides can produce indanones in good yields. acs.orgorganic-chemistry.org This process involves the oxidative addition of the aryl iodide to a palladium(0) catalyst, followed by carbon monoxide insertion and subsequent cyclization. acs.org Another palladium-catalyzed approach involves the annulation of o-bromobenzaldehydes with norbornene derivatives, proceeding through C-H activation of the aldehyde group. nih.gov
Rhodium catalysts have also been extensively used. acs.orgacs.org Rhodium-catalyzed annulation of benzoic acids, formaldehyde, and malonates provides a three-component reaction to access indanones. acs.orgresearchgate.net Furthermore, rhodium-catalyzed direct annulation of aldehydes with alkynes has been achieved, where an in-situ installed directing group facilitates the ortho C-H bond annulation. acs.org Other transition metals like nickel have also been employed in catalytic cyclizations. bohrium.com
Table 2: Examples of Transition Metal-Catalyzed Indanone Synthesis
| Catalyst System | Reaction Type | Substrates | Reference |
| Palladium(II) acetate, Pyridine, CO | Carbonylative Cyclization | Unsaturated aryl iodides | acs.orgorganic-chemistry.org |
| Palladium catalyst | Annulation | o-Bromobenzaldehydes and norbornenes | nih.gov |
| Rhodium complex | Annulation | Benzoic acids, formaldehyde, malonates | acs.orgresearchgate.net |
| Rhodium complex | Direct Annulation | Aldehydes and alkynes | acs.org |
| Nickel catalyst | Larock Annulation | 2-Formylphenyl trifluoromethanesulfonate (B1224126) and alkynes | bohrium.com |
Photochemical and Other Advanced Cyclization Techniques
Photochemical reactions provide a unique avenue for the synthesis of indanones, often under mild conditions. scientific.netacs.orgnih.gov One such method involves the irradiation of o-alkylphenyl alkyl ketones. nih.gov This process is initiated by an n-π* excitation of the keto carbonyl group, followed by a 1,5-hydrogen migration from the o-alkyl substituent to the carbonyl oxygen, ultimately leading to the cyclized indanone product. nih.gov
The Nazarov cyclization is another powerful tool for constructing the indanone core. beilstein-journals.orgacs.org This reaction involves the acid-catalyzed electrocyclization of divinyl ketones or their precursors. beilstein-journals.org Microwave-assisted Nazarov cyclizations of chalcones have been shown to be an efficient method for producing indanone derivatives. beilstein-journals.orgresearchgate.net The use of Lewis acids or superacids can promote this transformation, and catalytic, stereoselective versions have been developed. acs.orgresearchgate.net For instance, a copper(II) complex can catalyze a tandem Nazarov cyclization and electrophilic fluorination to yield fluorine-containing 1-indanone derivatives with high diastereoselectivity. acs.org
Regioselective Introduction of Amino Functionalities
Once the indanone core is established, the next critical step is the introduction of amino groups at the desired positions, such as the 4 and 5 positions for 4,5-diamino-indan-1-one.
Nitration and Subsequent Reduction Approaches to Diamino-Indanones
A common and well-established strategy for introducing amino groups onto an aromatic ring is through the nitration of the ring followed by the reduction of the resulting nitro groups.
The regioselectivity of the nitration of the indanone ring is highly dependent on the existing substituents and the nitrating agent used. For an indanone with a directing group, such as a methoxy (B1213986) group, the position of nitration can be controlled. For example, in the nitration of 4-methoxy-1-indanone, classical mixed-acid nitration (fuming nitric acid and concentrated sulfuric acid) tends to yield a mixture of isomers. However, modifying the reaction conditions, such as using acetic anhydride (B1165640) as a solvent, can improve the selectivity for the desired nitro-substituted indanone.
Once the dinitro-indanone is obtained, the nitro groups can be reduced to amino groups using various reducing agents. Common methods include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or using reducing agents such as tin(II) chloride in hydrochloric acid.
Direct Amination Methodologies
Direct amination methods offer a more direct route to amino-substituted indanones, avoiding the nitration and reduction steps. While specific examples for the direct synthesis of this compound are less common, general strategies for direct C-H amination of aromatic compounds are being developed. rsc.org
These methods often involve transition metal catalysis, such as rhodium or iridium-catalyzed C-H amination. researchgate.net For instance, iridium-catalyzed ortho-C-H amination of aryl carbonyl compounds has been achieved using aminating reagents like 2,2,2-trichloroethoxycarbonyl (Troc) azide. researchgate.net Such approaches could potentially be adapted for the regioselective diamination of the indanone core.
Another approach is the reductive amination of the ketone functionality of the indanone. This method, however, introduces an amino group onto the five-membered ring rather than the aromatic ring. For example, 1-indanone can undergo reductive amination with an amine in the presence of a reducing agent to form an N-substituted aminoindane. researchgate.net
Synthesis of Diamino-Indanone Precursors and Intermediates
The creation of diamino-indanone scaffolds typically relies on established methods for indanone synthesis, which are then adapted to incorporate the necessary diamino substitution pattern. A common approach involves the cyclization of substituted phenylpropionic acids. nih.govresearchgate.net For instance, the Friedel-Crafts acylation of an appropriately substituted benzene (B151609) derivative can yield a phenylpropionic acid, which then undergoes intramolecular cyclization to form the indanone ring. nih.gov
Another key strategy involves the modification of existing indanone structures. For example, nitration of an indanone precursor followed by reduction of the nitro groups is a standard method for introducing amino functionalities onto the aromatic ring. The precise regiochemistry of the nitration is crucial for obtaining the desired 4,5-diamino substitution pattern.
The synthesis of intermediates often involves protecting group strategies to manage the reactivity of the amino and carbonyl groups during subsequent transformations. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), which can be selectively removed under specific conditions.
A variety of synthetic routes have been developed for 1-indanones, often starting from carboxylic acids or their derivatives. nih.govresearchgate.net For example, 3-arylpropionic acids can be cyclized to form 1-indanones using catalysts like polyphosphoric acid or strong acids such as sulfuric acid. nih.govresearchgate.net Alternatively, the intramolecular Friedel–Crafts reaction of acyl chlorides derived from benzoic acids in the presence of a Lewis acid catalyst is a widely used method. nih.govgoogle.com
The table below summarizes some common precursors and intermediates in the synthesis of diamino-indanones.
| Precursor/Intermediate | Synthetic Method | Reference |
| Substituted 3-Arylpropionic Acids | Friedel-Crafts acylation followed by reduction or other functional group interconversions. | nih.gov |
| Substituted Benzoic Acids | Acylation of aromatic compounds. | google.com |
| Dinitro-indanones | Nitration of indanone precursors. | - |
| N-Protected Diamino-indanones | Introduction of protecting groups (e.g., Boc, Cbz) onto the amino groups. | - |
| Indane-1,3-dione | Reaction of diethyl phthalate (B1215562) with ethyl acetate. nih.gov | nih.gov |
Synthesis of Derivatized this compound Structures
Once the this compound core is established, it can be further modified at its reactive sites: the two amino groups and the carbonyl group. These derivatizations lead to a diverse range of structures with varied chemical and physical properties.
Chemical Transformations at the Amino Centers
The two primary amino groups of this compound are nucleophilic and can undergo a variety of chemical reactions. These transformations are fundamental to building more complex molecules.
Acylation: The amino groups can be readily acylated using acid chlorides or anhydrides to form the corresponding amides. This reaction can be used to introduce a wide range of substituents.
Alkylation: Alkylation of the amino groups can be achieved using alkyl halides or other alkylating agents. This can lead to the formation of secondary or tertiary amines.
Schiff Base Formation: Condensation of the diamine with aldehydes or ketones results in the formation of Schiff bases (imines). niscpr.res.in This reaction is often a key step in the synthesis of heterocyclic systems.
Diazotization: The primary aromatic amino groups can be converted to diazonium salts upon treatment with nitrous acid. connectjournals.com These diazonium salts are versatile intermediates that can undergo various subsequent reactions, such as Sandmeyer or Suzuki coupling reactions, to introduce a wide array of functional groups.
The reactivity of the two amino groups can sometimes be differentiated, allowing for selective functionalization. This can be influenced by steric hindrance or by the electronic effects of the indanone ring.
Carbonyl Functionalization and Transformations
The carbonyl group at the 1-position of the indanone ring is another key site for chemical modification.
Reduction: The ketone can be reduced to the corresponding alcohol (1-hydroxy-4,5-diamino-indan) using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride.
Knoevenagel Condensation: The active methylene (B1212753) group adjacent to the carbonyl can participate in Knoevenagel condensations with aldehydes or ketones. nih.gov This reaction is useful for forming new carbon-carbon bonds and extending the carbon framework.
Wittig Reaction: The carbonyl group can undergo Wittig reactions with phosphorus ylides to form alkenes, replacing the C=O bond with a C=C bond.
Grignard and Organolithium Reactions: Addition of Grignard reagents or organolithium compounds to the carbonyl group results in the formation of tertiary alcohols.
The table below provides examples of derivatization reactions at the amino and carbonyl centers.
| Reaction Type | Reagent(s) | Product Type |
| Acylation | Acid chloride, Anhydride | Amide |
| Alkylation | Alkyl halide | Secondary/Tertiary Amine |
| Schiff Base Formation | Aldehyde, Ketone | Imine |
| Reduction | NaBH4, LiAlH4 | Alcohol |
| Knoevenagel Condensation | Aldehyde/Ketone, Base | α,β-Unsaturated Ketone |
Formation of Fused Heterocyclic Systems (e.g., indenoquinoxalines, perimidines)
The this compound scaffold is a valuable precursor for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry due to their diverse biological activities. mdpi.comnih.gov
Indenoquinoxalines: The condensation of this compound with α-dicarbonyl compounds, such as ninhydrin (B49086) (indan-1,2,3-trione), leads to the formation of indeno[1,2-b]quinoxalines. mdpi.comnih.gov This reaction involves the formation of two new nitrogen-containing rings fused to the indanone framework. The reaction is often catalyzed by acids and can be performed under mild conditions. nih.gov Green synthetic methods using catalysts like β-cyclodextrin in water have also been developed. nih.gov
Perimidines: Perimidines are formed by the reaction of a 1,8-diaminonaphthalene (B57835) derivative with a one-carbon unit, typically an aldehyde, ketone, or carboxylic acid derivative. nih.govsemanticscholar.orgmaterialsciencejournal.org While this compound is not a direct precursor to traditional perimidines (which are based on the naphthalene (B1677914) core), analogous fused pyrimidine (B1678525) systems can be synthesized. The reaction of this compound with an appropriate one-carbon electrophile can lead to the formation of an indeno-fused dihydropyrimidine (B8664642) ring. The reaction conditions often involve an acid catalyst and can be carried out in various solvents. nih.gov
The synthesis of these fused systems significantly expands the chemical space accessible from this compound, offering pathways to novel compounds with potentially interesting pharmacological or material properties.
The table below lists the key reactants for the formation of these fused heterocyclic systems.
| Fused Heterocycle | Key Reactants |
| Indenoquinoxaline | This compound, α-Dicarbonyl compound (e.g., ninhydrin) |
| Indeno-fused dihydropyrimidine | This compound, Aldehyde or Ketone |
Chemical Reactivity and Mechanistic Investigations of 4,5 Diamino Indan 1 One Systems
Reaction Pathways Involving Amino and Carbonyl Groups
The presence of two primary amine groups ortho to each other on a benzene (B151609) ring, combined with a carbonyl group within a fused ring system, gives 4,5-diamino-indan-1-one a rich and varied reactivity profile. The amino groups primarily exhibit nucleophilic character, while the carbonyl carbon is an electrophilic center.
The nucleophilicity of this compound stems from the lone pairs of electrons on the two nitrogen atoms of the amino groups. These groups can readily attack electron-deficient centers. This reactivity is analogous to that of o-phenylenediamine (B120857), a well-studied aromatic diamine that serves as a precursor to many heterocyclic compounds. wikipedia.orgmpbio.com The amino groups can react with a variety of electrophiles, such as acyl chlorides, anhydrides, and alkyl halides, to form N-acylated or N-alkylated derivatives.
Conversely, the carbonyl group of the indanone moiety possesses an electrophilic carbon atom. This carbon is susceptible to nucleophilic attack by a range of nucleophiles. This dual reactivity allows the molecule to act as a versatile building block in organic synthesis. For instance, the conjugate addition of enantiopure lithium amides to ω-aryl-α,β-unsaturated esters followed by a Friedel–Crafts cyclization represents a method for producing enantiopure 3-amino-substituted 1-indanones. researchgate.net
A hallmark of compounds containing an o-phenylenediamine moiety is their propensity to undergo condensation and cyclocondensation reactions with carbonyl compounds. wikipedia.orgrsc.org this compound is expected to exhibit similar reactivity, leading to the formation of fused heterocyclic systems.
The reaction of o-phenylenediamines with ketones, often catalyzed by acids such as ytterbium trichloride (B1173362) or silver nitrate, is a common method for synthesizing 1,5-benzodiazepine derivatives. researchgate.netsigmaaldrich.com Similarly, condensation with aldehydes or carboxylic acids can yield benzimidazoles. researchgate.netijariie.comsemanticscholar.org These reactions typically proceed through the initial formation of a Schiff base (imine) at one of the amino groups, followed by an intramolecular cyclization involving the second amino group and subsequent dehydration or oxidation.
| Reactant 1 | Reactant 2 | Product Type | Catalyst/Conditions |
| o-Phenylenediamine | Ketones | 1,5-Benzodiazepines | AgNO3, Yb(OTf)3, solvent-free |
| o-Phenylenediamine | Aldehydes | 2-Aryl-1-(arylmethyl)-1H-benzimidazoles | Acetic acid, microwave irradiation |
| o-Phenylenediamine | Carboxylic Acids | 2-Substituted Benzimidazoles | Acidic conditions (e.g., mineral acids) |
| o-Phenylenediamine | β-Dicarbonyl compounds | 1,5-Benzodiazepines | Various catalysts (e.g., solid acids) |
This table presents typical condensation reactions of o-phenylenediamine, which serve as a model for the expected reactivity of the diamino moiety in this compound.
Exploration of Novel Reaction Mechanisms
Beyond simple nucleophilic/electrophilic interactions and condensations, the structure of this compound allows for the exploration of more complex reaction mechanisms, including pericyclic reactions and skeletal rearrangements.
Pericyclic reactions, such as the Diels-Alder reaction, are powerful tools for the construction of cyclic systems. wikipedia.org The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. sigmaaldrich.com In this context, the indanone portion of the molecule, particularly if an α,β-unsaturated derivative were formed, could function as a dienophile. Electron-withdrawing groups on the dienophile facilitate the reaction. organic-chemistry.org
While the aromatic ring is generally unreactive as a diene in Diels-Alder reactions, highly reactive dienes like 1-alkoxy-1-amino-1,3-butadienes have been shown to undergo cycloadditions with various dienophiles under mild conditions. nih.gov Conversely, the development of amino-substituted indanes and tetralins has been achieved through tandem processes involving a regioselective Diels-Alder reaction of cyclic dienes. nih.gov The hetero-Diels-Alder reaction, where a heteroatom is present in the diene or dienophile, is also a significant variant for synthesizing heterocyclic rings. sigmaaldrich.comorganic-chemistry.org
The indanone skeleton is susceptible to various rearrangement reactions, which can lead to significant structural transformations. Two notable examples are the Baeyer-Villiger oxidation and the Beckmann rearrangement.
The Baeyer-Villiger oxidation converts a ketone into an ester (or a cyclic ketone into a lactone) using a peroxy acid or hydrogen peroxide. wiley-vch.de In this reaction, the more substituted alkyl group generally migrates. Applying this to this compound would be expected to yield a lactone derivative, expanding the five-membered ring to a six-membered one.
The Beckmann rearrangement is the acid-catalyzed conversion of an oxime to an N-substituted amide. wiley-vch.de The oxime of this compound could undergo this rearrangement, where the group anti-periplanar to the hydroxyl group on the nitrogen migrates, leading to a ring-enlarged lactam. Other rearrangements, such as chim.itchim.it-sigmatropic rearrangements of related benzyl (B1604629) alkynyl ethers, have been utilized to synthesize substituted 2-indanones. acs.org
| Rearrangement Type | Starting Functional Group | Product Functional Group | Key Reagent |
| Baeyer-Villiger | Ketone | Lactone (ring expansion) | Peroxy acid (e.g., m-CPBA) |
| Beckmann | Oxime | Lactam (ring expansion) | Strong acid (e.g., H2SO4) |
This table summarizes potential rearrangement reactions applicable to the indanone core of the target molecule.
Kinetic and Thermodynamic Studies of Key Reactions
Detailed kinetic and thermodynamic data for reactions involving this compound are not extensively documented in the surveyed literature. However, principles derived from studies of analogous systems can provide insight.
Kinetic studies of condensation reactions, such as those involving o-phenylenediamine, have been performed. For example, the reaction between ethylmalonic acid, formaldehyde, and dimethylamine (B145610) under acidic conditions was found to follow third-order kinetics, being first order in each reactant. oregonstate.edu The formation of benzodiazepines from o-phenylenediamine and ketones is often catalyzed by acids, which enhance the reaction rate by protonating the carbonyl group, making it more electrophilic.
Advanced Spectroscopic and Structural Characterization of 4,5 Diamino Indan 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR for Core and Substituent Analysisnih.govresearchgate.net
Proton and Carbon-13 NMR are cornerstone techniques for the structural analysis of organic molecules. For 4,5-Diamino-indan-1-one, these methods provide a clear picture of the indanone framework and the influence of the diamino substituents.
Proton (¹H) NMR: The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the aromatic, aliphatic, and amino protons. The two protons on the aromatic ring are in different chemical environments and would likely appear as two distinct doublets. The four protons of the five-membered ring are expected to present as two triplets, corresponding to the adjacent methylene (B1212753) (-CH₂-) groups. The protons of the two primary amine (-NH₂) groups would typically be observed as two separate broad singlets, whose chemical shifts can be sensitive to solvent and concentration.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound (Predicted for DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic H (C6-H) | ~7.0-7.2 | Doublet | 1H |
| Aromatic H (C7-H) | ~6.8-7.0 | Doublet | 1H |
| Methylene H (C2-H₂) | ~2.9-3.1 | Triplet | 2H |
| Methylene H (C3-H₂) | ~2.5-2.7 | Triplet | 2H |
| Amino H (C4-NH₂) | ~5.0-5.5 | Broad Singlet | 2H |
Carbon-13 (¹³C) NMR: The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to each unique carbon atom in the molecule. masterorganicchemistry.comlibretexts.org The carbonyl carbon of the ketone group is the most deshielded and will appear significantly downfield. chemguide.co.uk The six aromatic carbons will resonate in the intermediate region, with their specific shifts influenced by the electron-donating amino groups and the electron-withdrawing carbonyl group. The two aliphatic methylene carbons will be found in the upfield region of the spectrum.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted for DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C1 (Carbonyl C=O) | ~195-205 |
| C7a (Aromatic Quaternary) | ~150-155 |
| C3a (Aromatic Quaternary) | ~145-150 |
| C5 (Aromatic C-NH₂) | ~140-145 |
| C4 (Aromatic C-NH₂) | ~135-140 |
| C6 (Aromatic C-H) | ~120-125 |
| C7 (Aromatic C-H) | ~115-120 |
| C2 (Aliphatic -CH₂-) | ~35-40 |
Nitrogen-15 (¹⁵N) NMR for Amino Group Probingsintef.no
Nitrogen-15 (¹⁵N) NMR spectroscopy, while less sensitive than ¹H NMR, is a highly specific tool for investigating the electronic environment of nitrogen atoms. sintef.no It is particularly useful for characterizing the two distinct amino groups in this compound. The chemical shifts of the nitrogen nuclei are highly sensitive to hybridization and electron density. nih.gov It is expected that the two nitrogen atoms at the C4 and C5 positions will have slightly different chemical shifts due to their differing proximity to the ketone and the fused aliphatic ring, reflecting their unique electronic environments.
Interactive Data Table: Predicted ¹⁵N NMR Chemical Shifts for this compound
| Nitrogen Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C4-NH₂ | ~(-300) to (-320) |
Two-Dimensional NMR Techniques for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C spectra and establishing the connectivity of the molecular framework. emerypharma.com
¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal scalar coupling between protons. For this compound, a key correlation would be observed between the protons of the C2-methylene group and the adjacent C3-methylene group, confirming their connectivity within the five-membered ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It would definitively link the proton signals for C2-H₂, C3-H₂, C6-H, and C7-H to their corresponding carbon signals in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over two to three bonds) between protons and carbons. tamu.edu It is instrumental in piecing together the complete carbon skeleton. For instance, correlations would be expected from the C2-methylene protons to the C1-carbonyl carbon and the C3a aromatic quaternary carbon, confirming the structure of the indanone core.
Vibrational Spectroscopy (Infrared and Raman)
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Fingerprintingnih.govnih.govupi.edu
FTIR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by absorptions corresponding to the N-H bonds of the amino groups, the C=O bond of the ketone, and vibrations of the aromatic ring.
Interactive Data Table: Predicted FTIR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) | 3300-3500 | Medium-Strong |
| C-H Aromatic Stretch | Ar-H | 3000-3100 | Medium |
| C-H Aliphatic Stretch | -CH₂- | 2850-2960 | Medium |
| C=O Stretch | Ketone | 1680-1700 | Strong |
| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1590-1650 | Medium-Strong |
| C=C Aromatic Ring Stretch | Aromatic Ring | 1450-1600 | Medium (multiple bands) |
Raman Spectroscopy for Molecular Vibrations and Structureupi.edu
Raman spectroscopy is complementary to FTIR and provides information on molecular vibrations that involve a change in polarizability. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective for observing the vibrations of the carbon skeleton, especially the aromatic ring breathing modes, which often give strong, sharp signals.
Interactive Data Table: Predicted Raman Shifts for this compound
| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Aromatic Stretch | Ar-H | 3000-3100 | Strong |
| C=O Stretch | Ketone | 1675-1695 | Medium |
| C=C Aromatic Ring Stretch | Aromatic Ring | 1550-1610 | Strong |
| Ring Breathing Mode | Aromatic Ring | ~1000 | Strong |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics
The electronic absorption spectrum of this compound is predicted to be shaped by the interplay of its constituent chromophores and auxochromes. The core structure contains an indanone system, which features a benzene (B151609) ring fused to a cyclopentanone (B42830) ring. The carbonyl group (C=O) and the aromatic ring are the primary chromophores.
The two amino groups (-NH₂) at the 4 and 5 positions act as powerful auxochromes, which are groups that modify the absorption characteristics of a chromophore. Due to the presence of lone pairs of electrons on the nitrogen atoms, these amino groups donate electron density to the aromatic ring, a phenomenon known as the resonance effect. This electron donation is expected to cause a bathochromic shift (or red shift), moving the absorption maxima (λmax) to longer wavelengths compared to the parent 1-indanone (B140024) molecule.
The spectrum would likely exhibit two main types of electronic transitions:
π→π* Transitions: These are high-intensity absorptions resulting from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. The conjugation of the benzene ring with the carbonyl group, enhanced by the electron-donating amino groups, would lower the energy gap for this transition, pushing it to a longer wavelength, likely in the 250-400 nm range.
n→π* Transitions: These are lower-intensity absorptions caused by the excitation of a non-bonding electron (from the lone pair of the carbonyl oxygen) to an antibonding π* orbital of the carbonyl group. For simple ketones, this transition occurs around 270-300 nm. libretexts.org In this molecule, it may be observed as a distinct shoulder on the more intense π→π* absorption band.
The specific solvent used for analysis would also influence the absorption maxima due to solvatochromic effects.
| Predicted Transition | Associated Functional Groups | Expected Wavelength (λmax) Range | Expected Intensity |
|---|---|---|---|
| π→π | Aromatic Ring, Carbonyl Group, Amino Groups | ~250-400 nm | High |
| n→π | Carbonyl Group (C=O) | ~300-350 nm | Low |
Mass Spectrometry for Molecular Mass and Fragmentation Patterns
Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation patterns.
The molecular formula for this compound is C₉H₁₀N₂O. Its exact monoisotopic mass would be calculated as 162.0793 g/mol . A key principle in the mass spectrometry of nitrogen-containing compounds is the Nitrogen Rule , which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. miamioh.edumdpi.com As this compound contains two nitrogen atoms, its molecular ion peak (M⁺˙) would be expected at an even mass-to-charge ratio (m/z) of 162.
Upon ionization, the molecular ion would be expected to undergo characteristic fragmentation. The primary fragmentation pathways for a molecule containing aromatic, ketone, and amine functionalities include:
Alpha-Cleavage: This is a common fragmentation pathway for both ketones and amines. miamioh.edumdpi.com
Cleavage of the bond adjacent to the carbonyl group could lead to the loss of a neutral carbon monoxide (CO) molecule (28 Da), resulting in a fragment ion at m/z 134.
Alpha-cleavage adjacent to the amino groups is less likely to be a primary fragmentation step due to the stability of the aromatic ring, but loss of ammonia (B1221849) (NH₃) or parts of the aliphatic ring could occur.
Loss of Small Molecules: Fragmentation may involve the elimination of stable neutral molecules. For instance, the loss of HCN (27 Da) from the aromatic amine portion could be possible under certain conditions.
The resulting mass spectrum would show a molecular ion peak at m/z 162, which would also likely be the base peak due to the stability of the aromatic system. Other significant peaks would correspond to the stable fragment ions formed.
| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss |
|---|---|---|
| 162 | [C₉H₁₀N₂O]⁺˙ (Molecular Ion) | - |
| 134 | [C₈H₁₀N₂]⁺˙ | CO |
| 133 | [C₉H₉N₂]⁺ | H, CO |
X-ray Diffraction Analysis for Solid-State Molecular Architecture
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. researchgate.net While a specific crystal structure for this compound has not been reported in the searched databases, a hypothetical analysis would provide a wealth of structural information.
The analysis would reveal the molecule's solid-state conformation . The indanone core is largely planar, but the C2 and C3 atoms of the cyclopentanone ring may show slight deviation from the plane of the aromatic ring. The analysis would provide precise measurements of bond lengths, bond angles, and torsion angles, confirming the connectivity and geometry.
Of particular interest would be the intermolecular interactions . The presence of two primary amino groups (-NH₂) and a carbonyl group (C=O) makes the molecule an excellent candidate for forming strong intermolecular hydrogen bonds. The amino groups can act as hydrogen bond donors, while the carbonyl oxygen and the amino nitrogens can act as hydrogen bond acceptors. These interactions would govern the crystal packing, influencing the material's physical properties such as melting point and solubility.
The key parameters that would be determined from a successful X-ray diffraction analysis are summarized below.
| Parameter | Information Obtained |
|---|---|
| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the basic repeating unit of the crystal. |
| Space Group | The symmetry elements present within the crystal lattice. |
| Atomic Coordinates (x, y, z) | The precise position of each atom in the unit cell. |
| Bond Lengths and Angles | Exact measurements of intramolecular geometry. |
| Intermolecular Contacts | Details of hydrogen bonding, π-π stacking, and other non-covalent interactions. |
Computational Chemistry and Theoretical Modeling of 4,5 Diamino Indan 1 One
Spectroscopic Property Predictions and Validation
Computational chemistry provides powerful tools for predicting the spectroscopic characteristics of molecules, which is crucial for structural elucidation and understanding electronic properties. By simulating spectra, researchers can compare theoretical data with experimental results to confirm molecular structures and assign spectral bands to specific molecular motions or electronic transitions.
Simulation of IR, UV-Vis, and NMR Spectra
Infrared (IR) Spectroscopy Simulation: Theoretical IR spectra are typically calculated using methods like Density Functional Theory (DFT), often with the B3LYP functional. uobasrah.edu.iqrevistabionatura.com These calculations determine the vibrational frequencies and their corresponding intensities. For 4,5-Diamino-indan-1-one, key vibrational modes would include N-H stretching from the amino groups, C=O stretching of the ketone, C-N stretching, and various aromatic C-C and C-H vibrations. Comparing the computed frequencies with experimental data helps in the precise assignment of the observed IR bands. kit.eduresearchgate.netresearchgate.netchemrxiv.org
A hypothetical table of predicted IR frequencies for this compound, based on typical values for related functional groups, is presented below.
| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment |
| 3450 - 3300 | N-H stretching (asymmetric & symmetric) |
| 3100 - 3000 | Aromatic C-H stretching |
| 2950 - 2850 | Aliphatic C-H stretching (in indane ring) |
| 1680 - 1660 | C=O stretching (ketone) |
| 1620 - 1580 | Aromatic C=C stretching & N-H bending |
| 1350 - 1250 | C-N stretching |
UV-Vis Spectroscopy Simulation: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating UV-Vis absorption spectra. mdpi.comfaccts.deias.ac.in These calculations predict the electronic transition energies (wavelengths of maximum absorption, λmax) and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. gaussian.com For this compound, the UV-Vis spectrum would be characterized by π→π* transitions within the aromatic system and n→π* transitions involving the lone pairs of the nitrogen and oxygen atoms. The positions of the amino groups are expected to significantly influence the absorption wavelengths. mdpi.comscirp.org
A table illustrating hypothetical TD-DFT results is shown below.
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | 350 | 0.15 | HOMO → LUMO (n→π) |
| S₀ → S₂ | 285 | 0.45 | HOMO-1 → LUMO (π→π) |
| S₀ → S₃ | 240 | 0.30 | HOMO → LUMO+1 (π→π*) |
NMR Spectroscopy Simulation: Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted using the Gauge-Including Atomic Orbital (GIAO) method, typically in conjunction with DFT. nih.govresearchgate.net These calculations provide theoretical shielding tensors for each nucleus (e.g., ¹H and ¹³C), which are then converted to chemical shifts by referencing a standard compound like Tetramethylsilane (TMS). nih.govfaccts.de Such predictions are invaluable for assigning experimental NMR signals and confirming the chemical environment of each atom in the molecule. st-andrews.ac.ukescholarship.org
A hypothetical table of predicted NMR chemical shifts for this compound is provided below.
| Atom Type | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
| Carbonyl (C=O) | ~195-205 | - |
| Aromatic C-NH₂ | ~140-150 | - |
| Aromatic C (quaternary) | ~130-145 | - |
| Aromatic CH | ~110-125 | ~6.5-7.5 |
| Aliphatic CH₂ (adjacent to C=O) | ~35-45 | ~2.8-3.2 |
| Aliphatic CH₂ | ~25-35 | ~2.4-2.8 |
| Amino (NH₂) | - | ~4.0-5.5 (broad) |
Reaction Mechanism Elucidation through Computational Methods
Computational chemistry is instrumental in exploring the pathways of chemical reactions, providing insights into their feasibility and selectivity. uwlax.edu By mapping the potential energy surface, researchers can identify key intermediates and transition states, which are fundamental to understanding how a reaction proceeds.
Transition State Identification and Reaction Barrier Calculations
The study of a reaction mechanism involves locating the transition state (TS), which is a first-order saddle point on the potential energy surface. researchgate.net DFT calculations are widely used to optimize the geometries of reactants, products, and transition states. The energy difference between the reactants and the transition state defines the activation energy barrier (Ea), which is a critical factor in determining the reaction rate. nih.govd-nb.info For instance, in the synthesis of an indanone derivative, computational methods can be used to model the key bond-forming steps, such as an intramolecular Friedel-Crafts acylation. nih.govwhiterose.ac.uk Vibrational frequency calculations are performed to confirm that a structure is a true minimum (no imaginary frequencies) or a transition state (one imaginary frequency). frontiersin.org
Below is a hypothetical energy profile for a key cyclization step in the synthesis of an indanone scaffold.
| Species | Relative Energy (kcal/mol) (Gas Phase) | Relative Energy (kcal/mol) (Solvent) |
| Reactant | 0.0 | 0.0 |
| Transition State (TS) | +22.5 | +19.8 |
| Product | -15.0 | -18.2 |
Solvent Effects Modeling (e.g., Polarizable Continuum Model)
Reactions are most often carried out in a solvent, which can significantly influence reaction rates and equilibria. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that treats the solvent as a continuous dielectric medium. numberanalytics.comresearchgate.netnumberanalytics.com This approach allows for the calculation of solvation free energies and helps to model how the solvent stabilizes or destabilizes reactants, products, and transition states. rsc.orgacademie-sciences.fr By performing calculations in both the gas phase and with a PCM, one can quantify the solvent's impact on the reaction's energy profile and on spectroscopic properties. mdpi.comnih.gov For a polar molecule like this compound, polar solvents are expected to have a pronounced effect, particularly on charged or highly polar transition states.
The table below illustrates the hypothetical effect of a solvent on a key activation barrier, as calculated using PCM.
| Parameter | Gas Phase Calculation | PCM Calculation (Water, ε ≈ 78.4) |
| Reactant Dipole Moment (Debye) | 3.5 | 4.8 |
| Transition State Dipole Moment (Debye) | 8.2 | 10.5 |
| Activation Energy (Ea) (kcal/mol) | 22.5 | 19.8 |
| Solvation Energy of TS (kcal/mol) | - | -9.5 |
Advanced Research Applications of 4,5 Diamino Indan 1 One Scaffolds
Role in Heterocyclic Synthesis as Versatile Building Blocks
The diamino functionality on the aromatic ring of 4,5-diamino-indan-1-one serves as a reactive handle for the construction of a wide array of heterocyclic structures. This has made it a sought-after precursor in the field of organic synthesis.
The indanone framework is a common structural motif in many biologically active compounds and natural products. researchgate.netnih.govbeilstein-journals.org The presence of the diamino groups in this compound provides reactive sites for annulation reactions, enabling the synthesis of more complex polycyclic aromatic hydrocarbons (PAHs) and fused heterocyclic systems. rsc.orgmdpi.com For instance, the amino groups can undergo condensation reactions with various electrophiles to build additional rings onto the indanone core. The synthesis of indenone-fused compounds is of significant interest due to their wide range of pharmaceutical activities. nih.gov
Table 1: Examples of Heterocyclic Systems Derived from Indanone Scaffolds
| Resulting Heterocycle | Synthetic Strategy | Reference |
| Spiro-imidazo pyridine-indene | Multi-component reaction with heterocyclic ketene (B1206846) aminals | nih.gov |
| Fluorinated Polyaromatic Hydrocarbons | Intramolecular Friedel–Crafts acylation followed by cyclization | nih.govbeilstein-journals.org |
| Spiro indanone fused pyrano[3,2-c]chromene | Diastereoselective oxa-hetero-Diels–Alder reaction | semanticscholar.org |
This table is for illustrative purposes and showcases the versatility of the indanone core in synthesizing complex heterocyclic structures.
The adjacent amino groups in this compound are ideally positioned to react with 1,2-dicarbonyl compounds or their equivalents to form five-membered nitrogen-containing heterocycles like pyrazoles. Pyrazole (B372694) derivatives are known for their diverse pharmacological activities. nih.govmdpi.comnih.govlongdom.org The synthesis of these compounds often involves the condensation of a hydrazine (B178648) derivative with a β-dicarbonyl compound. The diamino motif can be transformed into a hydrazine-like precursor or react with reagents that introduce the remaining nitrogen atoms required for the pyrazole ring.
Similarly, this diamine can serve as a precursor for the synthesis of triazoles, which are another important class of nitrogen-rich heterocycles. google.comisres.orggoogle.comorganic-chemistry.org The synthesis of 1,2,4-triazoles can be achieved through various methods, including the reaction of hydrazines with formamide (B127407) or the cyclization of intermediate compounds derived from the diamine. organic-chemistry.org The resulting triazole-fused indanone derivatives would be of interest for their potential applications in medicinal chemistry and materials science. The development of nitrogen-rich compounds is also a significant area of research in energetic materials. rsc.orgresearchgate.net
Contributions to Polymer and Materials Science
The rigid and functional nature of this compound makes it an attractive monomer for the synthesis of advanced polymers and a precursor for novel organic materials with tailored properties.
Aromatic diamines are fundamental building blocks for high-performance polymers such as polyamides and polyimides. mdpi.comscienoc.com These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical strength. vt.edu The incorporation of the rigid and non-planar indanone structure from this compound into the polymer backbone can impart desirable properties such as increased glass transition temperature (Tg), improved solubility, and modified mechanical characteristics.
The synthesis of polyimides typically involves a two-step process where a diamine reacts with a dianhydride to form a poly(amic acid) precursor, which is then cyclized to the final polyimide. vt.eduresearchgate.net The specific structure of the diamine, such as the presence of the indanone moiety, can significantly influence the final properties of the polyimide. researchgate.net
Table 2: Potential Properties of Polymers Derived from this compound
| Polymer Type | Potential Property Enhancement |
| Polyamides | Increased rigidity and thermal stability |
| Polyimides | Higher glass transition temperature, altered solubility |
This table outlines the expected influence of incorporating the this compound monomer into polymer chains.
The reactive amino groups and the carbonyl group of this compound allow for a variety of chemical modifications, making it a versatile precursor for functional organic materials. The properties of these materials can be tuned by carefully selecting the reaction partners and conditions. For example, condensation reactions with different aromatic aldehydes could lead to Schiff base derivatives with interesting optical and electronic properties. The indane-1,3-dione scaffold, a related structure, is a known building block for materials used in electronics and photopolymerization. mdpi.com
The introduction of different functional groups onto the this compound scaffold can lead to materials with tailored properties for applications in sensors, organic electronics, and catalysis. The ability to modify the molecular structure allows for the fine-tuning of properties such as absorption and emission wavelengths, redox potentials, and conductivity.
Aromatic diamines are common intermediates in the synthesis of azo dyes and other classes of colorants for textiles. researchgate.netekb.eg The diazotization of the amino groups in this compound, followed by coupling with various aromatic compounds, could lead to a new class of dyes with the indanone moiety as part of the chromophore. The rigid structure of the indanone core could influence the photophysical properties of the resulting dyes, such as their color, lightfastness, and affinity for different types of synthetic fibers. scribd.com
The development of new dyes is an ongoing area of research, with a focus on improving properties like wash fastness and light stability. scribd.com The unique structure of this compound offers a platform for creating novel dye molecules that could exhibit enhanced performance on synthetic fibers like polyester, nylon, and acrylics. nih.govbritannica.comresearchgate.net
Supramolecular Chemistry and Molecular Recognition Phenomena
The unique structural arrangement of this compound, featuring a rigid indanone framework functionalized with vicinal amino groups and a carbonyl moiety, makes it a compelling candidate for applications in supramolecular chemistry. This field focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. researchgate.netnih.gov The specific placement of hydrogen bond donors (the -NH2 groups) and an acceptor (the C=O group) on a semi-rigid aromatic platform allows for the design of intricate, recognition-driven molecular assemblies.
Design of Host Systems Incorporating Diamino-Indanone Units
While specific host-guest systems based on this compound are not extensively documented in current literature, the molecule's inherent features provide a clear blueprint for its potential use in designing sophisticated host systems for molecular recognition. Host-guest chemistry involves a larger host molecule that selectively binds a smaller guest molecule through non-covalent forces. mdpi.com The indanone scaffold is a recognized pharmacophore used in the development of drugs for neurodegenerative diseases, indicating its capability to interact with biological targets. nih.govresearchgate.net
The design of synthetic hosts could leverage the following characteristics of the this compound scaffold:
Hydrogen Bonding Sites: The two adjacent amino groups can act as a "binding cassette," offering multiple hydrogen bond donor sites. This arrangement is ideal for recognizing and binding guest molecules with complementary acceptor sites, such as dicarboxylic acids or phosphate (B84403) groups.
Aromatic Surface: The phenyl ring provides a surface for π-π stacking interactions with aromatic guest molecules.
Convergent Functionality: The amino groups and the ketone's carbonyl group are positioned on the same molecular face, creating a convergent array of binding sites. This pre-organization can lead to high affinity and selectivity for specific guests.
By incorporating this diamino-indanone unit into larger macrocyclic or acyclic structures, it is possible to create receptors tailored for specific ions or small organic molecules, with potential applications in sensing, catalysis, and separation technologies. mdpi.com
Exploration of Non-Covalent Interactions and Self-Assembly
Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. youtube.com The structure of this compound is rich with functionalities that can drive such processes. The primary non-covalent forces at play would include hydrogen bonding and π-π stacking.
Hydrogen Bonding: The two vicinal amino groups can form robust intermolecular hydrogen bonds with the carbonyl oxygen of neighboring molecules. This interaction could lead to the formation of one-dimensional tapes or two-dimensional sheet-like structures. The study of other diamide (B1670390) systems has shown how specific molecular conformations can direct self-assembly into predictable microscopic architectures like microspheres. nih.gov
π-π Stacking: The aromatic core of the indanone scaffold can interact with other aromatic systems through π-π stacking, further stabilizing the assembled structures.
The interplay between directional hydrogen bonding and non-directional π-π stacking could result in the formation of complex, well-defined supramolecular polymers or architectures. The self-assembly of similar building blocks, such as certain diamide diacids, has been shown to form structures like microcapsules, demonstrating the power of these interactions to create higher-order materials. nih.gov The study of how molecules organize under confinement, for example, shows that self-assembly can be directed to produce specific structures like tubular scrolls. rsc.org
Electrochemical Behavior and Electrosynthesis Applications
The presence of the electroactive aromatic diamine moiety suggests that this compound possesses interesting electrochemical properties. Aromatic amines are known to be readily oxidized, and their electrochemical behavior has been widely studied for applications in conductive polymers, sensors, and electrochromic devices. cyberleninka.runih.govakj.az
Investigation of Redox Properties and Electron Transfer
While direct experimental data on the redox properties of this compound is limited, its behavior can be inferred from structurally related compounds, particularly o-phenylenediamine (B120857) (OPD). wikipedia.org Aromatic amines typically undergo oxidation, which can be reversible or irreversible depending on the molecular structure and conditions. acs.org
The vicinal diamine functionality on the aromatic ring is expected to be the primary site of electrochemical activity. The oxidation process would likely involve the sequential loss of electrons and protons from the amino groups to form a diimine species. This process is often quasi-reversible. The redox potential is sensitive to the nature of substituents on the aromatic ring. acs.org
The redox activity of polymers derived from aromatic diamines is a key property, allowing them to be used in sensors and as reductants for metal ions. cyberleninka.ruakj.az The electron-rich nature of enamines, which share some structural similarities, also points to intriguing redox properties that can be systematically studied using cyclic voltammetry. acs.org
Table 1: Comparison of Oxidation Potentials for Related Aromatic Amines
| Compound | Oxidation Onset Potential (Eonset vs. Ag/AgCl) | Redox Couples (E1/2 vs. Ag/AgCl) | Reference Polymer |
|---|---|---|---|
| MeOTPA-(TPA)2 | 0.47 V | 0.61, 0.93, 1.04 V | P1 |
Data derived from polymers synthesized from related diamine monomers. mdpi.com The potentials for this compound would be influenced by the electron-withdrawing nature of the indanone carbonyl group.
Potential for Electrosynthesis of Derivatives
Electrosynthesis offers a green and efficient method for preparing new materials and derivatives under mild conditions. nih.gov Given the reactivity of its aromatic diamine core, this compound is a promising monomer for electrochemical polymerization.
Oxidative electropolymerization is a common method for synthesizing conductive and electroactive polymer films from aromatic amine monomers. mdpi.com Applying an anodic potential to a solution of this compound would likely initiate polymerization through the coupling of radical cations formed at the amine sites. This could lead to the formation of a poly(diamino-indanone) film deposited on the electrode surface. Such films could exhibit unique properties:
Electrochromism: Many polymers derived from aromatic amines change color upon oxidation and reduction, making them suitable for electrochromic devices or "smart windows". mdpi.com
Sensing Capabilities: The polymer film, with its specific functional groups, could be used to detect metal ions or organic molecules.
Catalytic Activity: The film could serve as a platform for immobilizing catalytic nanoparticles.
Furthermore, electrochemical methods could be used to synthesize discrete derivatives. For instance, the electrochemical oxidation of catechols in the presence of nucleophiles like 1,3-indandiones leads to the formation of new C-C bonds via a Michael addition mechanism. nih.govnih.gov A similar strategy could potentially be employed with this compound, using its nucleophilic character to react with electrochemically generated species.
Future Prospects and Emerging Research Areas
Development of Green and Sustainable Synthetic Routes
The chemical industry's growing emphasis on environmental stewardship has spurred the development of green and sustainable synthetic methodologies. ijnc.ir For indanone derivatives, this includes microwave-assisted intramolecular Friedel–Crafts acylations, which offer a more environmentally benign pathway compared to traditional methods. beilstein-journals.org These greener approaches aim to minimize waste, reduce energy consumption, and utilize non-toxic reagents and solvents. ijnc.ir
Key strategies in the green synthesis of related amine-containing compounds involve:
Catalysis-driven transformations: Employing reusable and non-toxic catalysts to enhance reaction efficiency. ijnc.ir
Use of renewable feedstocks: Shifting from petrochemical-based starting materials to bio-based resources. ijnc.irrsc.org
Solvent-free and aqueous-phase reactions: Reducing or eliminating the use of hazardous organic solvents. ijnc.irresearchgate.net
Energy efficiency: Utilizing methods like microwave irradiation or grinding to reduce reaction times and energy input. researchgate.net
The development of sustainable routes for 4,5-Diamino-indan-1-one is crucial for its potential large-scale applications, ensuring that its production aligns with the principles of green chemistry.
Exploration of Stereoselective Syntheses and Chiral Derivatives
The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry and materials science. Stereoselective synthesis allows for the creation of specific isomers, which can exhibit vastly different biological activities or material properties. For instance, the stereoselective synthesis of chiral cyclopentyl- and cyclohexylamine (B46788) derivatives has been successfully achieved, highlighting the potential for creating complex, three-dimensionally defined molecules. beilstein-journals.org
Future research in this area for this compound will likely focus on:
Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of reactions.
Chiral Auxiliaries: Employing readily available chiral molecules, such as carbohydrates, to guide the stereoselective formation of new chiral centers. mdpi.com
Resolution of Racemates: Developing efficient methods to separate racemic mixtures of this compound derivatives.
The ability to synthesize specific stereoisomers of this compound derivatives will be critical for elucidating structure-activity relationships and for the development of highly selective therapeutic agents or advanced materials.
Advanced Characterization Techniques for Complex Systems
As increasingly complex derivatives of this compound are synthesized, advanced characterization techniques become indispensable for elucidating their structure, properties, and behavior. A comprehensive understanding of these molecules requires a multi-faceted analytical approach.
| Technique | Application for this compound Derivatives |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the precise molecular structure, including the connectivity and stereochemistry of atoms. researchgate.netresearchgate.net |
| Mass Spectrometry (MS) | Determination of the molecular weight and elemental composition of new compounds. researchgate.net |
| X-ray Crystallography | Unambiguous determination of the three-dimensional structure in the solid state, providing insights into intermolecular interactions. mdpi.comresearchgate.net |
| Infrared (IR) and Raman Spectroscopy | Identification of functional groups and characterization of vibrational modes within the molecule. researchgate.netdokumen.pubresearchgate.net |
| Electron Microscopy (SEM, TEM) | Visualization of the morphology and structure of nanomaterials derived from this compound. samipubco.com |
| Dynamic Light Scattering (DLS) and Zeta Potential | Characterization of the size distribution and surface charge of nanoparticles in solution. researchgate.net |
The integration of these techniques will provide a holistic understanding of the synthesized compounds, from the molecular to the macroscopic level, which is essential for their rational design and application.
Integration with Computational Design for Targeted Material Properties
Computational modeling and simulation have become powerful tools in modern chemical research, enabling the prediction of molecular properties and the rational design of new materials. researchgate.net For this compound, computational approaches can be leveraged to screen virtual libraries of derivatives and identify candidates with desired electronic, optical, or biological properties.
Key areas where computational design can be applied include:
Quantum Chemical Calculations (DFT): To predict molecular geometries, electronic structures, and spectroscopic properties. researchgate.net
Molecular Docking: To simulate the interaction of this compound derivatives with biological targets, such as enzymes or receptors, aiding in the design of new therapeutic agents. researchgate.netarkat-usa.org
Quantitative Structure-Activity Relationship (QSAR): To develop models that correlate the chemical structure of derivatives with their observed biological activity or material properties. researchgate.net
Metabolic Engineering Simulations: To identify genetic modifications in microorganisms for the potential biosynthesis of this compound or its precursors. nih.gov
By combining computational predictions with experimental validation, researchers can accelerate the discovery and development of novel materials and molecules derived from this compound with precisely tailored functionalities.
Q & A
Q. What are the standard synthetic pathways for 4,5-Diamino-indan-1-one, and how can researchers optimize yield and purity?
Methodological Answer: The synthesis of this compound typically involves catalytic hydrogenation or reduction of nitro precursors under controlled conditions. For optimization:
- Use HPLC to monitor reaction intermediates and adjust reaction time/temperature .
- Employ column chromatography for purification, verifying purity via ¹H/¹³C NMR and mass spectrometry .
- Document solvent selection (e.g., ethanol vs. DMF) and catalyst loading (e.g., Pd/C vs. Raney Ni) to compare yield trends.
Q. How should researchers characterize the stability of this compound under varying pH and temperature conditions?
Methodological Answer:
- Conduct accelerated stability studies by incubating the compound in buffers (pH 3–9) at 25°C, 40°C, and 60°C for 1–4 weeks.
- Analyze degradation products via LC-MS and quantify stability using UV-Vis spectroscopy .
- Cross-reference findings with thermodynamic parameters (e.g., activation energy) to model shelf-life .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR shifts) for this compound derivatives?
Methodological Answer:
- Replicate experiments using standardized conditions (e.g., deuterated solvents, calibrated instruments) to minimize variability .
- Perform 2D NMR (COSY, HSQC) to confirm structural assignments and rule out impurities .
- Compare data with computational models (e.g., DFT calculations) to validate experimental observations .
Q. What experimental designs are suitable for investigating the compound’s mechanism of action in biological systems?
Methodological Answer:
- Use kinetic assays to measure enzyme inhibition (e.g., IC50 values) under physiological conditions .
- Pair in vitro data with molecular docking simulations to identify binding interactions .
- Address reproducibility by including positive/negative controls and validating results across multiple cell lines .
Q. How can researchers address discrepancies between computational predictions and experimental results for the compound’s reactivity?
Methodological Answer:
- Re-optimize computational parameters (e.g., basis sets, solvation models) to align with experimental conditions .
- Validate predictions using isotopic labeling or kinetic isotope effects to trace reaction pathways .
- Publish raw data and code to enable peer validation, adhering to FAIR principles .
Guidelines for Rigorous Research
- Data Integrity : Use primary sources (e.g., peer-reviewed journals) and avoid unverified platforms like .
- Ethical Compliance : Document safety protocols (e.g., PPE for skin/eye protection) as per GHS guidelines .
- Reproducibility : Archive spectra, chromatograms, and raw datasets in repositories like PubChem or Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
